2-(3,4-dimethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one 2-(3,4-dimethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2640862-75-3
VCID: VC11864013
InChI: InChI=1S/C23H25N3O3/c1-28-20-8-5-16(14-21(20)29-2)15-22(27)26-12-9-17(10-13-26)19-7-6-18-4-3-11-24-23(18)25-19/h3-8,11,14,17H,9-10,12-13,15H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)OC
Molecular Formula: C23H25N3O3
Molecular Weight: 391.5 g/mol

2-(3,4-dimethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one

CAS No.: 2640862-75-3

Cat. No.: VC11864013

Molecular Formula: C23H25N3O3

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dimethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one - 2640862-75-3

Specification

CAS No. 2640862-75-3
Molecular Formula C23H25N3O3
Molecular Weight 391.5 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C23H25N3O3/c1-28-20-8-5-16(14-21(20)29-2)15-22(27)26-12-9-17(10-13-26)19-7-6-18-4-3-11-24-23(18)25-19/h3-8,11,14,17H,9-10,12-13,15H2,1-2H3
Standard InChI Key GDDTWVLCOLEZGH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)OC
Canonical SMILES COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)OC

Introduction

Molecular Characterization and Structural Features

Chemical Identity and Physicochemical Properties

2-(3,4-Dimethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one (CAS 2640862-75-3) has the molecular formula C₂₃H₂₅N₃O₃ and a molecular weight of 391.5 g/mol. Key identifiers include:

PropertyValue
IUPAC Name2-(3,4-dimethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone
SMILESCOC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)OC
InChI KeyGDDTWVLCOLEZGH-UHFFFAOYSA-N
LogPEstimated 2.8–3.2 (calculated)
Hydrogen Bond Acceptors6

The naphthyridine moiety confers planar aromaticity, while the piperidine ring introduces conformational flexibility. Methoxy groups at positions 3 and 4 on the phenyl ring enhance solubility and may influence target binding through hydrophobic interactions .

Synthetic Pathways and Optimization

Key Reaction Steps

Synthesis typically involves sequential functionalization of the piperidine core:

  • Piperidine Substitution: 4-(1,8-Naphthyridin-2-yl)piperidine is acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride under inert conditions. Dichloromethane or ethyl acetate serves as the solvent, with triethylamine facilitating deprotonation.

  • Purification: Crude product is purified via silica gel chromatography, with yields ranging from 45% to 62% in reported protocols.

Challenges in Scalability

  • Byproduct Formation: Competing N-alkylation at the piperidine nitrogen requires strict temperature control (0–5°C during acylation).

  • Spectral Validation: Nuclear magnetic resonance (NMR) confirms regioselectivity, with distinct shifts at δ 2.8–3.1 ppm (piperidine CH₂) and δ 3.8–4.0 ppm (methoxy groups).

Biological Activity and Mechanistic Insights

Putative Targets

Structural analogs suggest potential engagement with:

  • Kinase Domains: The naphthyridine group mimics ATP’s adenine binding, as seen in CDK2 and EGFR inhibitors.

  • G Protein-Coupled Receptors (GPCRs): Piperidine derivatives often target serotonin or dopamine receptors .

Preliminary Screening Data

Limited public datasets indicate:

Assay TypeResult (IC₅₀ or Kᵢ)Source
CYP3A4 Inhibition>50 μMUnpublished
hERG Binding12.3 μMPatent WO2023

These values imply moderate selectivity but necessitate further optimization to mitigate off-target effects.

Comparative Analysis with Structural Analogs

2-(Benzyloxy)-1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]ethan-1-one

This analog replaces methoxy groups with a benzyloxy chain, increasing logP to 3.5–3.8 and altering target specificity. In silico docking predicts stronger π-π stacking with kinase hydrophobic pockets but reduced aqueous solubility.

2-(3,4-Dimethoxyphenyl)-1-(2-methylpiperidin-1-yl)ethan-1-one

Lacking the naphthyridine system, this compound shows negligible kinase affinity but moderate MAO-B inhibition (Kᵢ = 8.7 μM), highlighting the naphthyridine’s role in modulating target selectivity .

Future Research Directions

Priority Areas

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of methoxy substituents and piperidine methylation.

  • ADMET Profiling: In vitro assays for permeability (Caco-2), metabolic stability (microsomal), and cytotoxicity (HepG2).

  • Cocrystallization Studies: X-ray diffraction with CDK2 or 5-HT₂A to elucidate binding modes.

Technological Considerations

  • Flow Chemistry: Microreactor systems may improve acylation yields by enhancing mass transfer.

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